Amino(3-isopropoxyphenyl)acetic acid

Übersicht

Beschreibung

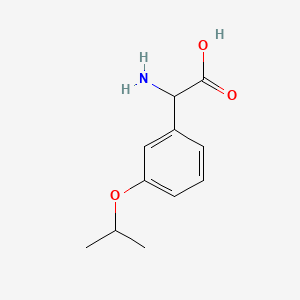

Amino(3-isopropoxyphenyl)acetic acid is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of an amino group, a phenyl ring substituted with an isopropoxy group, and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of amino(3-isopropoxyphenyl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-isopropoxybenzaldehyde.

Formation of Intermediate: The aldehyde group is converted to an amino group through reductive amination, using reagents such as ammonium acetate and a reducing agent like sodium cyanoborohydride.

Acetic Acid Introduction: The resulting amine is then subjected to a reaction with chloroacetic acid under basic conditions to introduce the acetic acid moiety, forming the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Amino(3-isopropoxyphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving electrophiles like bromine or nitrating agents.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Amino(3-isopropoxyphenyl)acetic acid has been investigated for its role as an intermediate in the synthesis of various pharmaceuticals. Its structural attributes allow it to participate in reactions that yield biologically active compounds. For instance, derivatives of this compound have been synthesized for use as inhibitors of protein kinases, which are critical in regulating cell growth and apoptosis .

Case Study: Kinase Inhibitors

- Objective : To develop small molecule inhibitors targeting receptor tyrosine kinases.

- Findings : Compounds derived from this compound demonstrated significant inhibitory activity against overactive kinases implicated in cancer progression. These inhibitors showed a selective binding mode that minimized side effects associated with traditional therapies .

Cancer Treatment

The compound has been linked to the development of anti-cancer agents. Research indicates that this compound derivatives exhibit antitumor properties by disrupting cancer cell proliferation and inducing apoptosis.

Case Study: Antitumor Activity

- Study Reference : A study published in the Journal of Natural Products explored the antimitotic properties of cinnamic acid derivatives, including those related to this compound.

- Results : These compounds were effective in inhibiting cancer cell lines, suggesting their potential as therapeutic agents against various cancers .

Biochemical Pathways

This compound is also studied for its role in modulating biochemical pathways, particularly those involving arachidonic acid metabolism. This pathway is crucial for inflammatory responses and cell signaling.

Case Study: Inhibition of 5-Lipoxygenase

- Research Focus : Investigating the effects of stilbene derivatives on leukocyte function.

- Outcome : this compound derivatives were found to inhibit 5-lipoxygenase, an enzyme involved in the production of inflammatory mediators. This inhibition suggests therapeutic potential in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound is well-documented, with various methods reported for its preparation. The compound can be synthesized through the reaction of 3-hydroxyphenylacetic acid with isopropanol under specific conditions.

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method A | 3-Hydroxyphenylacetic acid + Isopropanol | Reflux in acidic medium | High |

| Method B | 3-Isopropoxyphenol + Acetic anhydride | Stirring at room temperature | Moderate |

Wirkmechanismus

The mechanism of action of amino(3-isopropoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes and receptors involved in metabolic pathways.

Pathways: It can modulate biochemical pathways related to inflammation and pain, potentially through the inhibition of cyclooxygenase enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar structural features but different biological functions.

Phenylacetic acid: Shares the acetic acid moiety but lacks the isopropoxy and amino groups.

Uniqueness

Amino(3-isopropoxyphenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, isopropoxy-substituted phenyl ring, and acetic acid moiety makes it a versatile compound for various applications.

Biologische Aktivität

Amino(3-isopropoxyphenyl)acetic acid (also referred to as AIPA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with AIPA, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

AIPA is characterized by the presence of an amino group and a 3-isopropoxyphenyl moiety attached to an acetic acid backbone. Its chemical structure can be represented as follows:

This structure suggests that AIPA may interact with various biological targets, influencing multiple physiological processes.

1. Antioxidant Activity

Research indicates that AIPA exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that AIPA can scavenge free radicals effectively, surpassing the activity of standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| AIPA | 78.67 |

| Ascorbic Acid | 58.2 |

The DPPH assay results suggest that AIPA's antioxidant capacity may be attributed to its ability to donate electrons and stabilize free radicals, thereby preventing cellular damage.

2. Anticancer Activity

AIPA has been investigated for its potential anticancer effects. In a series of studies involving various cancer cell lines, AIPA demonstrated cytotoxic effects, particularly against breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study:

- In a study involving MCF-7 breast cancer cells, treatment with AIPA resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating that AIPA effectively triggers programmed cell death.

3. Anti-inflammatory Activity

AIPA has also shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This property suggests potential therapeutic applications in inflammatory diseases.

| Cytokine | Control (pg/mL) | AIPA Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 450 |

The reduction in cytokine levels indicates that AIPA may modulate inflammatory pathways, providing a basis for further exploration in chronic inflammatory conditions.

The biological activities of AIPA can be attributed to its interaction with various molecular targets:

- Antioxidant Mechanism: AIPA's ability to donate electrons helps neutralize reactive oxygen species (ROS), reducing oxidative stress.

- Anticancer Mechanism: The induction of apoptosis may involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

- Anti-inflammatory Mechanism: By inhibiting NF-κB signaling, AIPA reduces the expression of inflammatory mediators.

Eigenschaften

IUPAC Name |

2-amino-2-(3-propan-2-yloxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)15-9-5-3-4-8(6-9)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJTWYBZFJXFFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901256843 | |

| Record name | α-Amino-3-(1-methylethoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299165-46-1 | |

| Record name | α-Amino-3-(1-methylethoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299165-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-3-(1-methylethoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.